2-Ethoxynaphthalene-1,8-diamine
Description
2-Ethoxynaphthalene-1,8-diamine is a naphthalene derivative featuring amino groups at the 1 and 8 positions and an ethoxy substituent at the 2 position. The ethoxy group is expected to influence electronic characteristics, solubility, and reactivity compared to unsubstituted or differently substituted analogs .
Properties
CAS No. |
164517-77-5 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-ethoxynaphthalene-1,8-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3 |
InChI Key |
VCYPLZYZZWOAIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Canonical SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Synonyms |
1,8-Naphthalenediamine,2-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Compounds
*Inferred data based on structural analogs.
Key Observations :
- Electronic Effects : The ethoxy group at position 2 in this compound is electron-donating, altering the electron density of the naphthalene ring compared to the parent diamine. This may enhance nucleophilicity at specific positions .
- Solubility : The ethoxy group likely increases solubility in organic solvents compared to the parent compound, similar to how methoxy groups improve solubility in perimidine derivatives .
Key Observations :
- The parent diamine reacts with carbonyl compounds under acidic conditions to form spiro-N,N-ketals and rearranged products . The ethoxy derivative may exhibit different reactivity due to electronic and steric effects.
- Perimidine derivatives synthesized from naphthalene-1,8-diamine (e.g., with 4-methoxybenzaldehyde ) highlight the role of substituents in directing reaction outcomes.
Table 3: Hazard Profiles
Key Observations :
- The ethoxy group may slightly reduce acute toxicity compared to the parent diamine due to decreased reactivity, but this remains speculative without experimental data.
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